Primulagenin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

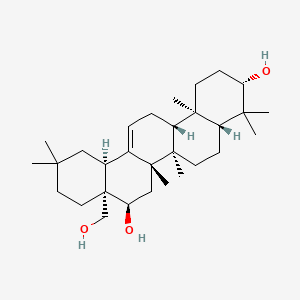

Primulagenin A is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13 and substituted by hydroxy groups at the 3beta, 16alpha and 28-positions. It derives from a hydride of an oleanane.

科学的研究の応用

Biological Activities

1. Cytotoxicity and Anticancer Potential

Primulagenin A has shown significant cytotoxic effects against various cancer cell lines. For instance, extracts from Primula vulgaris, which contain this compound, exhibited selective cytotoxicity against HeLa cells by inducing cell cycle arrest at the S phase and promoting apoptosis .

Table 1: Cytotoxic Effects of Primula vulgaris Extracts

| Test Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Primula vulgaris extract | 182.4 ± 5.5 | 2.7 |

| Cisplatin | 0.73 ± 0.05 | 6.7 |

This table illustrates the comparative efficacy of Primula vulgaris extract containing this compound against HeLa cells versus cisplatin, a standard chemotherapy drug.

2. Antioxidant Properties

Research indicates that extracts containing this compound demonstrate considerable antioxidant activity. The ability to scavenge free radicals was notably higher in extracts obtained with polar solvents compared to nonpolar ones . This property is crucial for potential therapeutic applications in preventing oxidative stress-related diseases.

3. Enzyme Inhibition

this compound has been evaluated for its enzyme inhibitory properties, particularly against enzymes involved in inflammatory pathways and cancer progression. Studies have suggested that derivatives of this compound could serve as leads for developing novel enzyme inhibitors .

Agricultural Applications

1. Plant Growth Promotion

Recent studies have explored the role of triterpenoids like this compound in promoting plant growth and resistance to pathogens. The presence of these compounds can enhance stress tolerance in plants, making them valuable for agricultural biotechnology applications .

2. Natural Pesticides

Due to their bioactive properties, compounds like this compound are being investigated as natural pesticides. Their ability to inhibit certain pests while being less harmful to beneficial insects presents an eco-friendly alternative to synthetic pesticides .

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on Primula vulgaris extracts revealed that treatment with these extracts led to significant apoptosis in HeLa cells through mechanisms involving cell cycle arrest and increased expression of pro-apoptotic proteins like BAX . This supports the potential use of this compound in cancer therapy.

Case Study 2: Antioxidant Efficacy

In a comparative analysis of different extraction methods from Primula veris, it was found that ethanol-based extracts exhibited superior antioxidant activity compared to other solvents, highlighting the effectiveness of this compound in combating oxidative stress .

化学反応の分析

Acid-Catalyzed Transformations

Treatment of primulagenin A with methanolic hydrochloric acid generates a complex mixture of products, including:

-

A double-bond isomer of aegiceradiol (structure confirmed via synthesis)

-

A hydroxy ketone containing a cyclopropane ring (novel compound)

Mechanistic Insights:

-

Acidic conditions promote dehydration , double-bond migration , and cyclization reactions.

-

The formation of cyclopropane rings suggests intramolecular carbocation rearrangements under acidic conditions .

Product Distribution (Acid Treatment):

| Product | Structural Feature | Yield |

|---|---|---|

| Aegiceradiol | Olean-12,15-diene diol | 22% |

| Aegiceradienol | 28-norolean diene | 18% |

| Double-bond isomer of aegiceradiol | Δ¹³,¹⁴ configuration | 12% |

| C₃₀ aromatic alcohol | Aromatic ring at C-17 | 8% |

| Hydroxy cyclopropane ketone | Cyclopropane ring (C-13/C-14) | 5% |

Oxidative and Functionalization Reactions

This compound’s hydroxyl groups at C-3, C-16, and C-28 are sites for selective derivatization:

-

Esterification : Acetylation of the C-3 hydroxyl group enhances stability for chromatographic analysis .

-

Oxidation : The C-28 hydroxyl can be oxidized to a carboxylic acid to yield echinocystic acid, a precursor for bioactive derivatives .

Selectivity Challenges:

Biological Relevance

特性

CAS番号 |

465-95-2 |

|---|---|

分子式 |

C30H50O3 |

分子量 |

458.7 g/mol |

IUPAC名 |

(3S,4aR,6aR,6bS,8R,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3/t20-,21-,22+,23-,24+,27-,28+,29+,30+/m0/s1 |

InChIキー |

YHGVYECWZWIVJC-TVZJSHMMSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

異性体SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |

正規SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。